Potency Deficit vs. (S)-Willardiine: Defined Basal Activity for SAR Studies
DL-Willardiine, as a racemic mixture, exhibits lower potency than its enantiopure (S)-counterpart. In whole-cell recordings from mouse embryonic hippocampal neurons, (S)-willardiine activated AMPA/kainate receptors with an EC50 of 45 µM [1]. The presence of the inactive (R)-enantiomer in DL-Willardiine results in a mixture with approximately 50% lower molar potency for AMPA/kainate receptor activation compared to an equivalent mass of (S)-willardiine. This defined potency deficit allows researchers to use DL-Willardiine as a cost-effective baseline for initial screening, reserving the more potent (S)-enantiomer for higher-resolution mechanistic studies [2].
| Evidence Dimension | AMPA/kainate receptor activation potency |
|---|---|
| Target Compound Data | Approximately 50% lower molar potency than (S)-willardiine |
| Comparator Or Baseline | (S)-Willardiine: EC50 = 45 µM |
| Quantified Difference | ~50% reduction in molar potency due to racemic nature |
| Conditions | Whole-cell voltage-clamp recordings from mouse embryonic hippocampal neurons |
Why This Matters
This establishes DL-Willardiine as the preferred, economical choice for primary screens, while (S)-Willardiine is essential for assays where stereospecific activity is critical.
- [1] Patneau DK, Mayer ML, Jane DE, Watkins JC. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine. J Neurosci. 1992;12(2):595-606. View Source
- [2] Hawkins LM, et al. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. Neuropharmacology. 1995;34(4):405-410. View Source
